molecular formula C12H23FN2O2 B1435902 tert-butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate CAS No. 1374654-53-1

tert-butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate

Cat. No.: B1435902
CAS No.: 1374654-53-1
M. Wt: 246.32 g/mol
InChI Key: IUTGHIYWGZQESN-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate: is an organic compound with the molecular formula C12H18N2O2. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate typically involves the reaction of 4-(aminomethyl)-4-fluorocyclohexylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Reactions: Products include substituted carbamates or amines.

    Oxidation Reactions: Products include oxides or other oxidized derivatives.

    Reduction Reactions: Products include amines or other reduced derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Employed in the synthesis of complex molecules and pharmaceuticals.

Biology:

  • Used in the study of enzyme inhibition and protein interactions.
  • Employed in the development of biochemical assays.

Medicine:

  • Investigated for potential therapeutic applications.
  • Used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

Industry:

  • Used in the production of specialty chemicals and materials.
  • Employed in the development of new chemical processes and technologies.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action depend on the specific biological context and target.

Comparison with Similar Compounds

  • tert-Butyl N-[4-(aminomethyl)phenyl]carbamate
  • tert-Butyl N-[4-(aminobutyl)carbamate]
  • tert-Butyl N-[4-(bromobutyl)carbamate]

Comparison:

  • tert-Butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate is unique due to the presence of the fluorocyclohexyl group, which imparts distinct chemical and biological properties.
  • tert-Butyl N-[4-(aminomethyl)phenyl]carbamate has a phenyl group instead of a fluorocyclohexyl group, leading to different reactivity and applications.
  • tert-Butyl N-[4-(aminobutyl)carbamate] and tert-Butyl N-[4-(bromobutyl)carbamate] have different alkyl groups, affecting their chemical behavior and potential uses.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23FN2O2/c1-11(2,3)17-10(16)15-9-4-6-12(13,8-14)7-5-9/h9H,4-8,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTGHIYWGZQESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate
Reactant of Route 2
tert-butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate
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tert-butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate
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tert-butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate
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tert-butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate
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tert-butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate

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